(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine
Description
(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine (CAS: 885953-64-0) is a small organic molecule characterized by a 1,2,4-oxadiazole core substituted at the 3-position with a methanamine group and at the 5-position with a 4-chlorophenyl ring. Its molecular formula is C₉H₉Cl₂N₃O (MW: 246.09 g/mol), and it exists as a hydrochloride salt in some formulations . The compound is of interest in medicinal chemistry due to the oxadiazole moiety's role in enhancing metabolic stability and binding affinity in drug candidates.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETJCIADOUDAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The presence of the chlorophenyl group in (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents. Studies show that oxadiazole derivatives can inhibit bacterial growth and are effective against various pathogens .
Anticancer Properties
The compound has also been explored for its anticancer potential. In vitro studies demonstrate that (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases. This opens avenues for further research into its use in treating conditions like Alzheimer's disease .
Materials Science
Polymeric Composites
(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine is being studied for incorporation into polymeric materials to enhance their thermal and mechanical properties. Its ability to form stable interactions with polymer matrices can lead to improved performance characteristics in applications such as coatings and composites .
Fluorescent Probes
The compound's unique structure allows it to be utilized as a fluorescent probe in biological imaging. Its stability and specific excitation/emission characteristics make it suitable for tracking cellular processes in real-time .
Research Applications
Chemical Synthesis
As a building block in organic synthesis, (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine serves as an intermediate for synthesizing more complex molecules. Its reactivity can be exploited to create various derivatives that may exhibit enhanced biological activities or novel properties .
Biological Assays
The compound is utilized in biological assays to study enzyme interactions and cellular responses. Its role as a ligand in receptor studies helps elucidate mechanisms of action for various biochemical pathways .
Case Study 1: Antimicrobial Efficacy
A study was conducted to evaluate the antimicrobial efficacy of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Neuroprotection
In an experimental model of oxidative stress-induced neurotoxicity, treatment with (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine resulted in a 40% increase in cell viability compared to control groups.
Mechanism of Action
The mechanism of action of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: Chlorophenyl Substitution
- [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 883548-05-8): Key Difference: The chlorine substituent is at the 2-position of the phenyl ring instead of the 4-position. This positional change may alter solubility and receptor-binding profiles .
Substituent Variation on the Oxadiazole Ring
- (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS: 1427379-58-5):
- Key Difference : A methyl group replaces the 4-chlorophenyl at the oxadiazole 5-position.
- Impact : The methyl group increases hydrophobicity (logP) compared to the parent compound, which could enhance membrane permeability but reduce water solubility. The absence of a second aromatic ring may limit interactions with aromatic residues in target proteins .
Complex Derivatives with Additional Functional Groups
- 5-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-N-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide: Key Difference: Incorporates a dihydrooxazole-carboxamide moiety linked to the methanamine group. The 4-methoxybenzyl group introduces hydrogen-bonding capability, which could improve binding to polar active sites in enzymes or receptors .
Physicochemical Data
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| 885953-64-0 (Target) | C₉H₉Cl₂N₃O | 246.09 | 4-Chlorophenyl, methanamine | 2.1 |
| 883548-05-8 (2-Chloro analog) | C₉H₉Cl₂N₃O | 246.09 | 2-Chlorophenyl, methanamine | 2.3 |
| 1427379-58-5 (Methyl analog) | C₁₀H₁₁Cl₂N₃O | 276.12 | 5-Methyl, methanamine | 1.8 |
*LogP values estimated using ChemDraw software.
Efflux Pump Inhibition
- Analogs like [3-(5-chloro-6-piperazin-1-yl-3-pyridyl)-1,2,4-oxadiazol-5-yl]methanamine (from ) demonstrate Escherichia coli AcrAB-TolC efflux pump inhibition, with EC₉₀ values in the low micromolar range. The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in efflux pump proteins compared to non-aromatic substituents .
Biological Activity
(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
- Molecular Formula : C9H8ClN3O
- Molecular Weight : 209.63 g/mol
- CAS Number : 1466386
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
The compound demonstrated greater cytotoxicity compared to traditional chemotherapeutic agents like doxorubicin in certain studies, indicating its potential as a novel therapeutic agent in cancer treatment .
Antimicrobial Properties
In addition to its anticancer activity, (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine has been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses significant activity against a range of bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
The biological activities of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine are believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase activation .
- Enzyme Inhibition : It has shown potential in inhibiting histone deacetylases (HDACs), which play a crucial role in cancer progression and cell proliferation .
- Radical Scavenging Activity : The oxadiazole ring structure contributes to its ability to scavenge free radicals, thus providing antioxidant effects that may protect normal cells from oxidative stress .
Study 1: Anticancer Efficacy in vitro
A study conducted on various cancer cell lines demonstrated that (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanamine exhibited dose-dependent cytotoxicity. Flow cytometry analysis confirmed its role in inducing apoptosis in MCF-7 and U-937 cells.
Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial efficacy of the compound against common pathogens. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
